2-(2-Oxocyclohexyl)acetamide
Overview
Description
2-(2-Oxocyclohexyl)acetamide is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.196 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with an oxo group (a carbon double-bonded to an oxygen) at the 2-position and an acetamide group (CH3CONH2) attached to the same carbon . The general formula for a cycloalkane composed of n carbons is CnH2n .Chemical Reactions Analysis
One known reaction involving a similar compound, 2-(2-oxocyclohexyl)acetic acid, is the Baeyer-Villiger reaction. This reaction proceeds via a bicyclic Criegee intermediate, which fragments with stereoelectronic control .Scientific Research Applications
Synthesis and Medicinal Applications
Synthesis of Medicinal Intermediates : 2-(2-Oxocyclohexyl)acetamide has been utilized in the synthesis of various medicinal intermediates. For instance, using Jones reagent, N-(4-oxocyclohexyl) acetamide, a derivative of this compound, has been synthesized for medical purposes, highlighting its role in creating stable and high-yield reactions in medicinal chemistry (Yin Xian-qing, 2006).
Synthesis of Complex Organic Compounds : This compound is also employed in synthesizing complex organic structures like 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole, demonstrating its versatility and effectiveness in organic synthesis (Yin Xian-qing, 2006).
Biochemical Research and Pharmaceutical Development
Development of Peptidomimetic Building Blocks : N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and similar compounds synthesized from this compound serve as novel peptidomimetic building blocks, contributing significantly to biochemical research and drug development (P. Marinko et al., 2000).
Anticonvulsant Activity Research : The compound has been used in synthesizing substances like trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides, which have shown promising anticonvulsant activities. This underscores its significance in neurological research and therapy (E. Pękala et al., 2011).
Chemical and Environmental Research
- Organic Nitrate Biotransformation Studies : Research on BM 12.1307 (trans-N-(4-nitroxycyclohexyl)acetamide), closely related to this compound, revealed insights into the biotransformation of organic nitrates in dogs, contributing to our understanding of drug metabolism and environmental impact of chemicals (C. Zell, R. Neidlein, K. Strein, 1994).
Safety and Hazards
Properties
IUPAC Name |
2-(2-oxocyclohexyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h6H,1-5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUHNXCRQESCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312401 | |
Record name | 2-Oxocyclohexaneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-35-1 | |
Record name | 2-Oxocyclohexaneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1460-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxocyclohexaneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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